(4S)-1-Phenylpentane-1,4-diol
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Overview
Description
(4S)-1-Phenylpentane-1,4-diol is an organic compound characterized by a phenyl group attached to a pentane chain with hydroxyl groups at the first and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Phenylpentane-1,4-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 1-phenylpentane-1,4-dione using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction is usually carried out in anhydrous conditions to prevent the decomposition of the reducing agents.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure to achieve the reduction of the corresponding diketone to the diol.
Chemical Reactions Analysis
Types of Reactions
(4S)-1-Phenylpentane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-Phenylpentane-1,4-dione or 1-Phenylpentane-1,4-dicarboxylic acid.
Reduction: 1-Phenylpentane.
Substitution: 1-Phenylpentane-1,4-dichloride.
Scientific Research Applications
(4S)-1-Phenylpentane-1,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4S)-1-Phenylpentane-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The phenyl group may also interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpentane-1,4-dione: A precursor in the synthesis of (4S)-1-Phenylpentane-1,4-diol.
1-Phenylpentane-1,4-dicarboxylic acid: An oxidation product of this compound.
1-Phenylpentane: A fully reduced form of the compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The (4S) configuration may result in different interactions with chiral environments in biological systems, making it a valuable compound for stereochemical studies.
Properties
CAS No. |
820247-84-5 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(4S)-1-phenylpentane-1,4-diol |
InChI |
InChI=1S/C11H16O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3/t9-,11?/m0/s1 |
InChI Key |
CLCWBIKVZDPOPD-FTNKSUMCSA-N |
Isomeric SMILES |
C[C@@H](CCC(C1=CC=CC=C1)O)O |
Canonical SMILES |
CC(CCC(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
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